

physical and chemical characteristics of 5-Iodo-2-isopropyl-1-methyl-1H-imidazole

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Compound of Interest

Compound Name: 5-Iodo-2-isopropyl-1-methyl-1H-imidazole

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An In-depth Technical Guide to 5-Iodo-2-isopropyl-1-methyl-1H-imidazole

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical and chemical characteristics of the novel heterocyclic compound, **5-Iodo-2-isopropyl-1-methyl-1H-imidazole**. It includes key physicochemical data, generalized experimental protocols for synthesis and analysis, and a discussion of its potential relevance within the broader context of imidazole derivatives in medicinal chemistry.

Core Physicochemical Characteristics

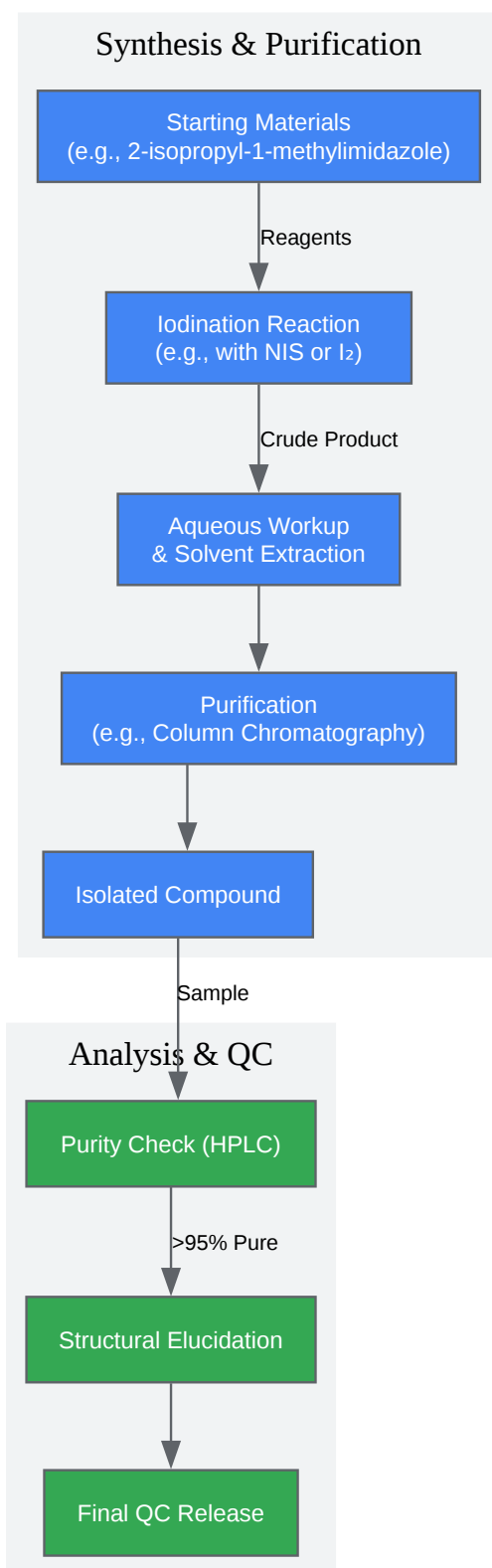
5-Iodo-2-isopropyl-1-methyl-1H-imidazole is a substituted imidazole, a class of heterocyclic compounds widely recognized for their diverse pharmacological activities.^{[1][2]} The structural features of this molecule—an iodo group at the 5-position, an isopropyl group at the 2-position, and a methyl group on the nitrogen—make it a subject of interest for further investigation. The available quantitative data for this compound is summarized below.

Property	Value	Source
CAS Number	851870-28-5	[3]
Molecular Formula	C ₇ H ₁₁ IN ₂	[3]
Molecular Weight	250.08 g/mol	[3]
Appearance	Off-white solid	[3]
Purity	≥ 95-98% (by HPLC)	[3][4]
Synonyms	1H-Imidazole, 5-iodo-1-methyl- 2-(1-methylethyl)-	[3]

Synthesis and Characterization Workflow

While a specific, peer-reviewed synthesis protocol for **5-Iodo-2-isopropyl-1-methyl-1H-imidazole** is not readily available in the literature, a generalized workflow for its preparation and characterization can be proposed based on standard organic chemistry methods for imidazole derivatives.[1][5][6]

The logical workflow for producing and validating a novel compound like this involves synthesis, purification, and comprehensive structural analysis.



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Caption: Generalized workflow for the synthesis and analysis of a novel imidazole.

Experimental Protocols (Representative)

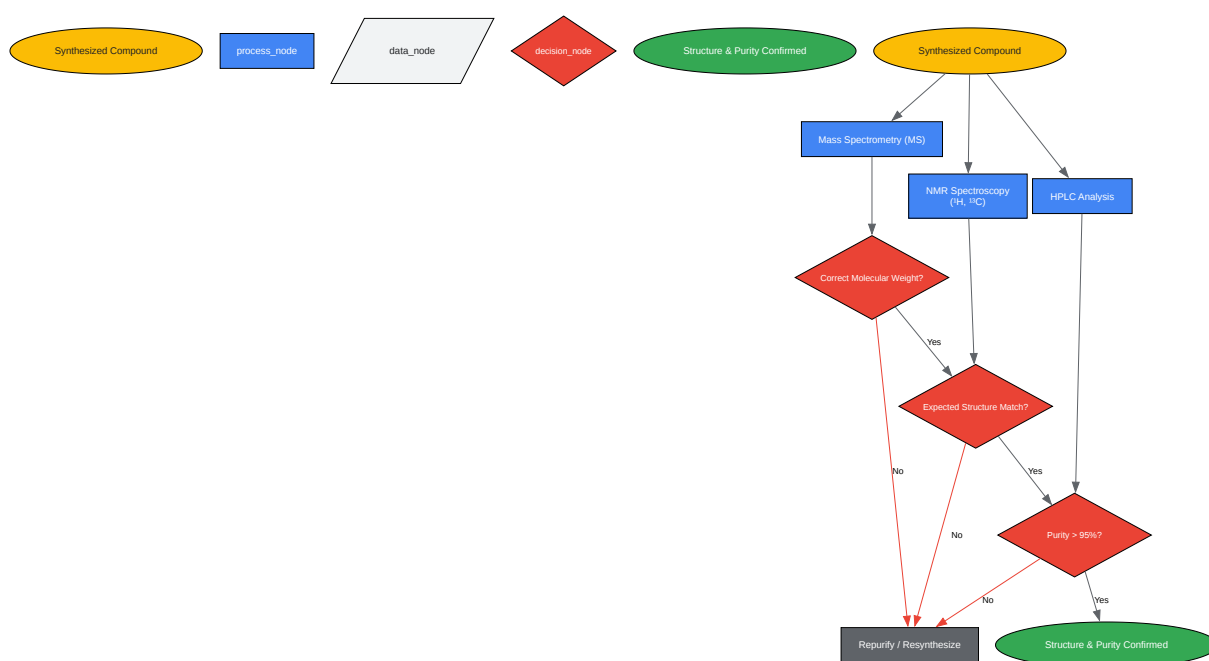
The following sections detail generalized methodologies that are standard for the characterization of novel small molecules like **5-Iodo-2-isopropyl-1-methyl-1H-imidazole**.

- **Objective:** To determine the purity of the synthesized compound. A datasheet for the target compound confirms its purity was assessed via HPLC.[3]
- **Instrumentation:** A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m), and an autosampler.
- **Mobile Phase:** A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid or formic acid) is typically used. The gradient may run from 5% to 95% acetonitrile over 10-20 minutes.
- **Procedure:**
 - Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
 - Inject 5-10 μ L of the solution onto the column.
 - Monitor the elution profile at a relevant wavelength (e.g., 210 nm or 254 nm).
 - The purity is calculated based on the relative peak area of the main product compared to the total area of all observed peaks.
- **Objective:** To confirm the chemical structure by analyzing the environment of ^1H and ^{13}C nuclei. A datasheet confirms that ^1H NMR was used for characterization.[3]
- **Instrumentation:** A 400 MHz (or higher) NMR spectrometer.
- **Sample Preparation:** Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
- **^1H NMR Protocol:**

- Acquire a standard one-dimensional proton spectrum.
- Expected signals would include: a singlet for the N-methyl group, a multiplet (e.g., a septet) for the isopropyl CH, a doublet for the isopropyl methyl groups, and a singlet for the imidazole ring proton.
- ¹³C NMR Protocol:
 - Acquire a proton-decoupled ¹³C spectrum.
 - This provides information on the number of unique carbon environments, confirming the presence of carbons in the imidazole ring, the isopropyl group, and the N-methyl group.
- Objective: To confirm the molecular weight of the compound.
- Instrumentation: An electrospray ionization mass spectrometer (ESI-MS) is commonly used for this type of molecule.
- Procedure:
 - Prepare a dilute solution of the compound (~0.1 mg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile.
 - Infuse the solution directly into the mass spectrometer.
 - Acquire the spectrum in positive ion mode. The expected molecular ion peak would be [M+H]⁺ at approximately m/z 251.09.

Analytical Characterization Workflow

Confirming the identity and purity of a newly synthesized compound is a critical multi-step process. Each analytical technique provides a unique piece of information that, when combined, validates the final product.



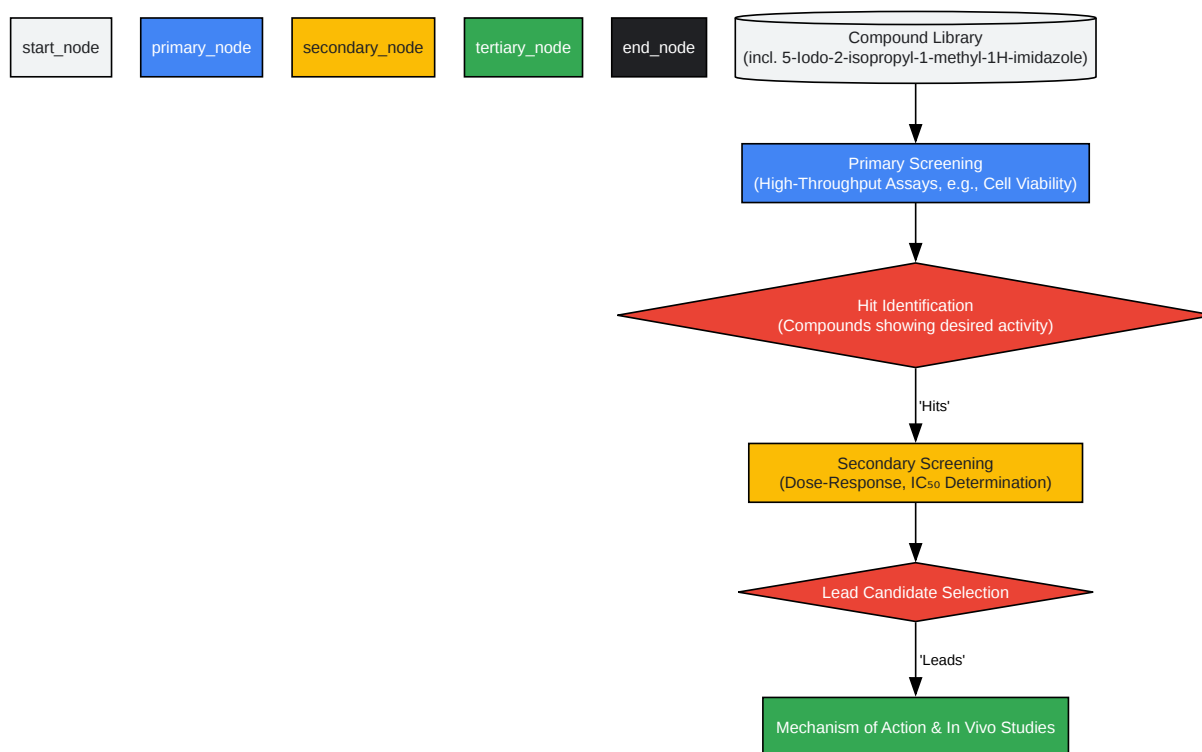
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Caption: A typical workflow for the analytical characterization of a novel compound.

Biological Context and Screening Potential

Imidazole derivatives are known to possess a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][7] The specific substitutions on **5-Iodo-2-isopropyl-1-methyl-1H-imidazole** may modulate its activity, making it a candidate for various biological screening assays.

A logical approach to discovering the potential therapeutic value of this compound would follow a hierarchical screening cascade.



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Caption: A high-level logical flow for a drug discovery screening cascade.

Storage and Handling

For maintaining the integrity of the compound, proper storage is essential. It is recommended that **5-Iodo-2-isopropyl-1-methyl-1H-imidazole** be kept in a cool, dry place, protected from light and moisture.[3]

Conclusion

5-Iodo-2-isopropyl-1-methyl-1H-imidazole is a novel imidazole derivative with defined physical properties. While specific biological data is not yet published, its structural class suggests potential for pharmacological activity. The generalized protocols and workflows provided in this guide offer a robust framework for researchers to synthesize, purify, and characterize this and other similar novel compounds, paving the way for future investigations into their potential therapeutic applications.

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